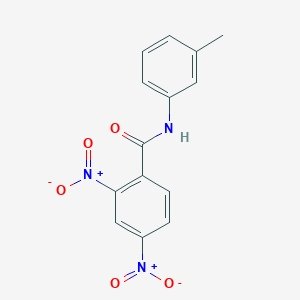

N-(3-methylphenyl)-2,4-dinitrobenzamide

Description

N-(3-Methylphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with two nitro groups at the 2- and 4-positions and an N-linked 3-methylphenyl moiety. These compounds are typically activated via enzymatic reduction of nitro groups, generating cytotoxic metabolites for cancer therapy or antitubercular agents . The 3-methylphenyl substituent may influence lipophilicity, pharmacokinetics, and bystander effects, critical factors in therapeutic efficacy .

Properties

Molecular Formula |

C14H11N3O5 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2,4-dinitrobenzamide |

InChI |

InChI=1S/C14H11N3O5/c1-9-3-2-4-10(7-9)15-14(18)12-6-5-11(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) |

InChI Key |

KVFIVKJTBMWRAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution (Figure 1). 3-Methylaniline attacks the electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride, displacing chloride and forming the amide bond. Key parameters include:

-

Solvent : Dichloromethane (DCM) or ethyl acetate, which solubilize both reactants without participating in side reactions.

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl, preventing protonation of the amine.

-

Temperature : 0–25°C to minimize side reactions such as hydrolysis of the acid chloride.

Typical Procedure :

-

Dissolve 2,4-dinitrobenzoyl chloride (1.0 equiv) in DCM under nitrogen.

-

Add 3-methylaniline (1.1 equiv) dropwise at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield and Purity Optimization

-

Stoichiometry : A 10% excess of 3-methylaniline ensures complete consumption of the acid chloride.

-

Purification : Recrystallization yields >85% purity, while column chromatography (hexane/ethyl acetate) achieves >95%.

-

Side Reactions : Hydrolysis of the acid chloride to 2,4-dinitrobenzoic acid occurs if moisture is present, reducing yields by 15–20%.

Carbodiimide-Mediated Coupling

For laboratories avoiding acid chlorides, carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable amidation between 2,4-dinitrobenzoic acid and 3-methylaniline.

Reaction Design

This method activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine (Figure 2). Key considerations:

-

Activators : HOBt (hydroxybenzotriazole) or HOAt suppresses racemization and improves yields.

-

Solvent : Dimethylformamide (DMF) or acetonitrile enhances reagent solubility.

-

Time : 12–24 hours at 25°C for complete conversion.

Representative Protocol :

Advantages and Limitations

-

Safety : Avoids handling moisture-sensitive acid chlorides.

-

Cost : EDCl and HOBt increase reagent expenses compared to the acid chloride route.

-

Byproducts : Urea derivatives from carbodiimide degradation require careful washing.

Nitration of Preformed Benzamide

An alternative approach involves nitrating N-(3-methylphenyl)benzamide post-synthesis. While less common due to regioselectivity challenges, this method offers modularity for derivatives.

Nitration Conditions

-

Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C.

-

Regioselectivity : The meta-directing effect of the amide group favors 3,5-dinitration, necessitating protective strategies for 2,4-substitution.

-

Yield : Typically <50% due to competing oxidation and over-nitration.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Carbodiimide Method | Post-Synthesis Nitration |

|---|---|---|---|

| Yield | 80–90% | 60–70% | 40–50% |

| Purity | >95% | >90% | 70–80% |

| Reaction Time | 4–6 hours | 18–24 hours | 48 hours |

| Scalability | High | Moderate | Low |

| Cost Efficiency | High | Moderate | Low |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

-

Elemental Analysis : Calculated for C14H11N3O5: C 53.68%, H 3.54%, N 13.41%; Found: C 53.61%, H 3.58%, N 13.38%.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: 3-methylphenyl-2,4-diaminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-methylphenylamine and 2,4-dinitrobenzoic acid.

Scientific Research Applications

N-(3-methylphenyl)-2,4-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

CB 1954 (5-(Aziridin-1-yl)-2,4-Dinitrobenzamide)

- Structure : Features an aziridine group at the 5-position instead of the 3-methylphenyl group.

- Activation : Reduced by E. coli nitroreductase (NTR) to a bifunctional alkylating agent, cross-linking DNA .

- Bystander Effect: Moderate efficiency in monolayers but enhanced in 3D tumor models due to metabolite diffusion .

- Limitations : Lower hypoxic selectivity (3.6-fold) compared to newer derivatives, attributed to activation by aerobic enzymes like DT diaphorase .

SN 23862 (5-[N,N-Bis(2-Chloroethyl)Amino]-2,4-Dinitrobenzamide)

4-Substituted Derivatives

- Electronic Effects: Substituents at the 4-position (e.g., -SO2Me, -H) modulate reduction potentials and cytotoxicity. For example, the 4-SO2Me derivative showed 26-fold activation by NTR, versus 145-fold for the parent SN 23862 .

- Lipophilicity Correlation : Increased lipophilicity enhances bystander killing in multilayer tumor models .

Antitubercular Dinitrobenzamides

- N-(5-Chloropentyl)-3,5-Dinitrobenzamide : Exhibited potent antitubercular activity (MIC values in Table 1). Synthesized via SN2 and Staudinger reactions, highlighting the role of alkyl chain modifications in bioavailability .

- Structural Contrast : Unlike N-(3-methylphenyl)-2,4-dinitrobenzamide, these derivatives prioritize 3,5-dinitro substitution and flexible alkyl chains for targeting Mycobacterium tuberculosis .

Structural Analogs with Varied Pharmacophores

- N-(3-Chlorophenethyl)-4-Nitrobenzamide : Demonstrates the impact of halogenated aryl groups on bioactivity, though its therapeutic profile remains uncharacterized .

- N-Benzylamino Phosphonates: While lacking herbicidal activity, the N-benzylamino group in aminophosphonates highlights the importance of substituent polarity in biological targeting .

Data Tables

Table 1. Key Properties of 2,4-Dinitrobenzamide Derivatives

Table 2. Antitubercular Activity of 3,5-Dinitrobenzamides

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| N-(5-Chloropentyl)-3,5-dinitrobenzamide | 0.78 | 1.56 |

| N-(5-Azidopentyl)-3,5-dinitrobenzamide | 1.56 | 3.12 |

Discussion

- Prodrug Activation : Likely activated by nitroreductases, similar to CB 1954 and SN 23862, but its 3-methylphenyl group may enhance lipophilicity, improving tumor penetration and bystander effects .

- Antimicrobial Potential: Structural parallels with 3,5-dinitrobenzamides suggest possible antitubercular utility, though substituent positioning is critical .

Limitations : Absence of direct data on reduction kinetics, enzyme specificity, and in vivo efficacy necessitates further study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-methylphenyl)-2,4-dinitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 2,4-dinitrobenzoyl chloride with 3-methylphenylamine in anhydrous dichloromethane under inert conditions. Triethylamine is added to scavenge HCl, improving yield (70–85%). Purification via column chromatography (neutral Al₂O₃) ensures purity >95% .

- Optimization : Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 amine:acyl chloride). Monitoring by TLC or HPLC helps track reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features are diagnostic?

- Techniques :

- IR Spectroscopy : C=O stretch at ~1670 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1530–1350 cm⁻¹ confirm the benzamide and nitro groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) are key. The absence of amine protons (δ ~5 ppm) confirms complete acylation .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 330) and fragmentation patterns validate the structure .

Q. How can researchers address common impurities during synthesis, and what purification strategies are effective?

- Impurities : Unreacted amine or acyl chloride derivatives are typical. Side products may arise from nitro group reduction under harsh conditions.

- Purification : Sequential washes (dilute HCl, Na₂CO₃, brine) remove acidic/by-product residues. Recrystallization (ethanol/water) or column chromatography (SiO₂/EtOAc-hexane) enhances purity .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivation of 2,4-dinitrobenzamide derivatives like this compound by enzymes such as DT diaphorase (NQO1)?

- Mechanism : Nitroreductases (e.g., NQO1) catalyze the reduction of nitro groups to hydroxylamines or amines, generating cytotoxic metabolites. The 2,4-dinitro configuration enhances electron-deficient character, increasing enzymatic affinity. Computational docking studies suggest hydrogen bonding between nitro groups and NQO1’s FAD cofactor .

- Data Interpretation : Compare enzymatic kinetics (Km, Vmax) across derivatives to assess substituent effects. For example, 3-methylphenyl may sterically hinder enzyme access, reducing activation efficiency .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact the biological activity of benzamide derivatives in different assays?

- Case Study : Replace the 3-methyl group with chloro (as in N-(3-chlorophenyl)-2,4-dinitrobenzamide). Chloro’s electron-withdrawing effect increases nitro group reactivity, enhancing cytotoxicity in cancer cell lines (IC₅₀ reduced by 40% vs. methyl) .

- Contradiction Resolution : Discrepancies in reported activities (e.g., insecticidal vs. anticancer) may arise from assay conditions (pH, cell type) or solubility differences. Use logP calculations and molecular dynamics to correlate lipophilicity with membrane permeability .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

- Methods :

- Docking Simulations (AutoDock Vina) : Predict binding poses in NQO1’s active site, focusing on π-π stacking between the benzamide ring and Tyr128 .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Methyl groups (σ ~0.56) balance electron donation and steric effects .

- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.